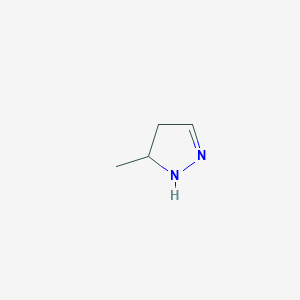

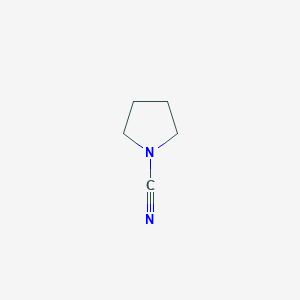

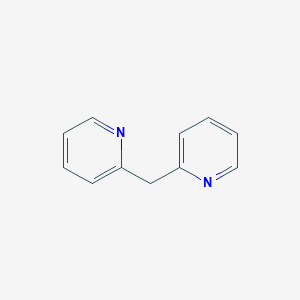

(S)-2-Amino-2-(thiophen-3-yl)acetic acid

概要

説明

"(S)-2-Amino-2-(thiophen-3-yl)acetic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of biological compounds and derivatives.

Synthesis Analysis

- Synthesis of Salts: A series of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized using 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids as starting substances. These were synthesized by interaction with various organic and inorganic basics and salts in alcoholic or aqueous media (Safonov, Panasenko, & Knysh, 2017).

Molecular Structure Analysis

- X-Ray Analysis: The molecular structure of related compounds, such as 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates and 2-amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylates, was confirmed by single-crystal X-ray analysis (Sayahi et al., 2015).

Chemical Reactions and Properties

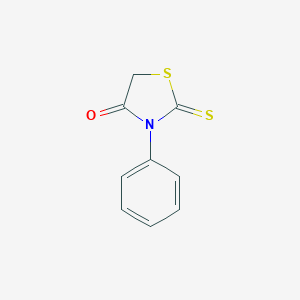

- Electrochemical and Chemical Polymerization: Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) monomer, synthesized via reaction of thiophen-3-yl acetyl chloride with 4-pyrrol-1-yl phenol, underwent homopolymers and copolymers synthesis using electrochemical and chemical polymerization techniques (Bingöl et al., 2005).

Physical Properties Analysis

- Thermal Behavior: Differential Scanning Calorimetry (DSC) and Thermal Gravimetry Analysis (TGA) were utilized to examine the thermal behavior of polymers related to thiophen-3-yl acetic acid (Bingöl et al., 2005).

Chemical Properties Analysis

- Structural and Electronic Properties: The structural and electronic properties of 3-thiophene acetic acid (3-TAA) monomer and dimer were investigated using Density Functional Theory (DFT) calculations. The stability of crystal packing was ensured by various intermolecular interactions. The electronic properties were analyzed using time-dependent DFT and discussed through HOMO, LUMO, and excitation energy values (Issa, Sagaama, & ISSAOUI, 2020).

科学的研究の応用

Synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts : This study focuses on the synthesis and structural confirmation of novel salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds were synthesized using a combination of organic, inorganic bases, and salts in alcoholic or aqueous media, and their structures were confirmed using modern physical-chemical methods. This research contributes to the development of new native drugs that could potentially compete with foreign ones (Safonov, Panasenko, & Knysh, 2017).

Investigation of esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids : This study synthesized esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids and explored their physical and chemical properties, acute toxicity, and their damaging effects on experimental animals. The findings suggest these compounds have analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities (Salionov, 2015).

DNA hybridization electrochemical sensor using conducting polymer : This research reports on the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for application in electrochemical hybridization sensors. The study provides a synthetic route for the compound used as a monomer in the conducting polymer sensor and demonstrates its potential in monitoring biological recognition through electrochemical signals (Cha et al., 2003).

Improved Synthesis of Clopidogrel Sulfate : The study describes an improved synthesis process for Clopidogrel sulfate, a medication used to prevent blood clots. The process involves using (S)-2-amino-2-(2-chlorophenyl)acetate and 2-(thiophen-2-yl)ethyl 4-methyl benzene sulfonate, highlighting the importance of thiophene derivatives in pharmaceutical synthesis (Hu Jia-peng, 2012).

Electrochromic properties of acetic acid modified polyterthiophene : This research investigates the solvent effects on the synthesis, characterization, and electrochromic properties of acetic acid modified polyterthiophene, demonstrating the potential applications of thiophene derivatives in electrochromic materials (Zhang et al., 2016).

将来の方向性

Thiophene and its derivatives have attracted attention due to their varied biological and clinical applications . They are used in industrial chemistry and material science as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors . Future research may focus on exploring these applications further.

特性

IUPAC Name |

(2S)-2-amino-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBBSAQOQTNGF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(thiophen-3-yl)acetic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)